molecular formula C24H24N6O3 B2650785 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1285624-26-1

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2650785
CAS No.: 1285624-26-1
M. Wt: 444.495
InChI Key: GMXCHNRGFRTAIO-QFEZKATASA-N
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Description

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions: The compound can be synthesized via a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 3-(3,5-dimethyl-1-phenylpyrazol-4-yl)amine under specific catalytic conditions.

  • Industrial production methods: Large-scale production requires optimized conditions, including temperature control, appropriate solvents like toluene, and a catalyst such as p-toluenesulfonic acid. Industrial processes might also employ continuous flow techniques to ensure higher yields and consistency.

Chemical Reactions Analysis

  • Types of reactions it undergoes: This compound can participate in a variety of reactions including oxidation (forming potentially valuable derivatives), reduction, and substitution reactions, thanks to its aromatic and pyrazole rings.

  • Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions.

  • Major products formed: Oxidation might yield carboxylic acids or ketones, while reduction can result in alcohols. Substitution reactions can modify the aromatic or pyrazole rings, offering a spectrum of derivative compounds.

Scientific Research Applications

  • Chemistry: Acts as a key intermediate for synthesizing various bioactive molecules.

  • Biology: Potentially used in probing cellular mechanisms and pathways due to its unique structure.

  • Medicine: Studied for its possible anti-inflammatory, anti-cancer, and anti-viral properties.

  • Industry: May serve as a precursor for manufacturing pharmaceuticals and specialty chemicals.

Mechanism of Action: The exact mechanism can vary based on application, but typically, it interacts with specific molecular targets like enzymes or receptors, modifying their activity. This compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions crucial for its biological effects.

Comparison with Similar Compounds: When compared to other pyrazole derivatives:

  • Similar Compounds: : Compounds like pyrazole-5-carboxamide derivatives, phenylpyrazole derivatives.

  • Uniqueness: : This compound’s dual ring structure and specific functional groups provide unique reactivity and biological activity profiles, differentiating it from simpler analogs.

There you have it! Each aspect of this compound, in all its complex glory. Anything else you’re curious about?

Properties

CAS No.

1285624-26-1

Molecular Formula

C24H24N6O3

Molecular Weight

444.495

IUPAC Name

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H24N6O3/c1-15-23(16(2)30(29-15)18-8-6-5-7-9-18)20-13-21(27-26-20)24(31)28-25-14-17-12-19(32-3)10-11-22(17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14-

InChI Key

GMXCHNRGFRTAIO-QFEZKATASA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)OC)OC

solubility

not available

Origin of Product

United States

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